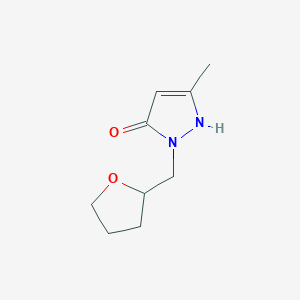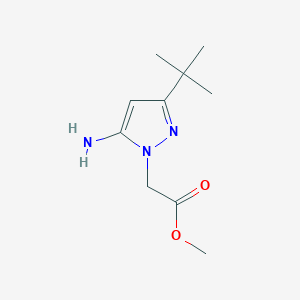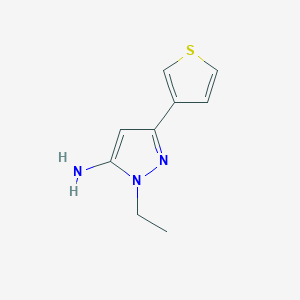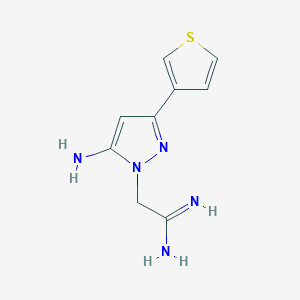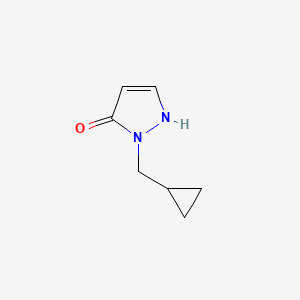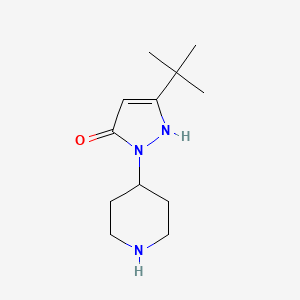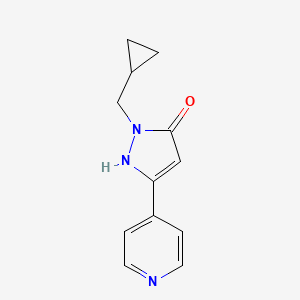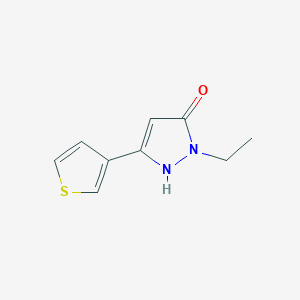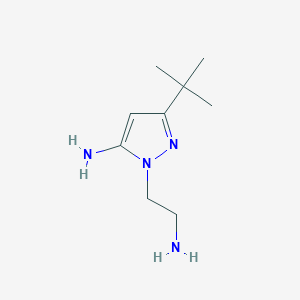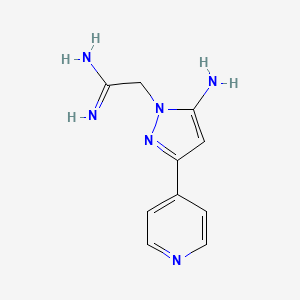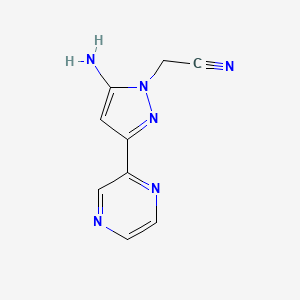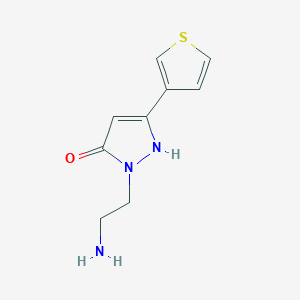
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, or simply pyrazol-5-ol, is an organic compound with a unique structure and a variety of potential applications. Pyrazol-5-ol is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two sulfur atoms. It is a colorless, water-soluble solid with a melting point of 188-190°C. Pyrazol-5-ol has a wide range of biological activities, including antibacterial and antifungal activities, and has been studied for its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
Antidepressant Activity
Research has explored the synthesis and antidepressant activity of thiophene-based pyrazoline derivatives, highlighting their potential as antidepressant medications. One study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. One compound demonstrated significant reduction in immobility time in force swimming and tail suspension tests at certain doses, comparable to the standard drug Imipramine, without affecting baseline locomotion, suggesting its therapeutic potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents
Another domain of application is in anti-tumor activity. A study reported the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities. The results revealed promising anti-tumor activities of certain compounds against hepatocellular carcinoma cell lines, indicating the potential of thiophene-pyrazoline derivatives as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activity
Thiophene-pyrazoline derivatives have also been investigated for their antimicrobial activities. A study synthesized novel chitosan Schiff bases based on heterocyclic moieties, including thiophene-pyrazoline derivatives, and evaluated their biological activity against various bacterial and fungal strains. The study found that the antimicrobial activity was dependent on the type of Schiff base moiety, with some derivatives showing promising results, indicating their potential use as antimicrobial agents (Hamed et al., 2020).
Antioxidant Agents
Additionally, thiophene-based pyrazoline derivatives have been explored for their antioxidant properties. A study synthesized a series of compounds and evaluated their in vitro antioxidant activity, finding that some derivatives exhibited potential as antioxidants, suggesting their use in therapeutic applications to mitigate oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-2-3-12-9(13)5-8(11-12)7-1-4-14-6-7/h1,4-6,11H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRBWZNEMJGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



